molecular formula C24H29NO4S B5102055 ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate

ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate

Cat. No. B5102055
M. Wt: 427.6 g/mol
InChI Key: VUKOZPOEOHXNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate, commonly known as E64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.

Mechanism of Action

E64 irreversibly binds to the active site of cysteine proteases through a covalent bond with the catalytic cysteine residue. This prevents the protease from cleaving its substrate and leads to its inactivation. E64 has been shown to be highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
E64 has been shown to have a wide range of biochemical and physiological effects depending on the specific cysteine protease being inhibited. For example, inhibition of cathepsins has been shown to affect antigen presentation, lysosomal function, and cell death pathways. Inhibition of calpains has been shown to affect cytoskeletal dynamics, apoptosis, and muscle degeneration. Inhibition of papain-like proteases has been shown to affect viral replication and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using E64 in lab experiments is its high selectivity for cysteine proteases, which allows for specific inhibition of these enzymes without affecting other proteases. Another advantage is its irreversible binding, which allows for long-term inhibition of the target protease. However, one limitation is its relatively low potency compared to other cysteine protease inhibitors, which may require higher concentrations to achieve complete inhibition.

Future Directions

There are many potential future directions for research involving E64 and cysteine proteases. One direction is the development of more potent and selective cysteine protease inhibitors based on the structure of E64. Another direction is the investigation of the role of cysteine proteases in various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. Finally, the use of E64 in combination with other inhibitors or therapies may provide new insights into the complex roles of cysteine proteases in biological processes.

Synthesis Methods

E64 can be synthesized through a multi-step process starting from 4-methoxybenzyl alcohol and 2-(methylthio)benzoic acid. The final step involves the reaction of the intermediate product with piperidine and ethyl chloroformate. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

E64 is primarily used as a tool compound in scientific research to investigate the role of cysteine proteases in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain-like proteases. E64 has been used in studies on autophagy, apoptosis, inflammation, and viral infections.

properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methyl]-1-(2-methylsulfanylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-4-29-23(27)24(17-18-9-11-19(28-2)12-10-18)13-15-25(16-14-24)22(26)20-7-5-6-8-21(20)30-3/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKOZPOEOHXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2SC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.